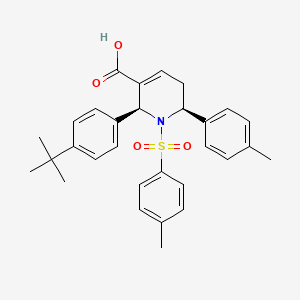

![molecular formula C30H37N3O7S B609883 N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide CAS No. 1461648-55-4](/img/structure/B609883.png)

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

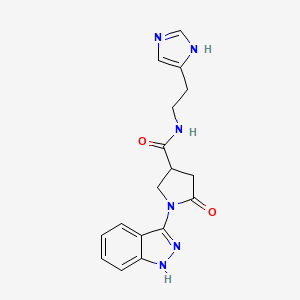

PDI-IN-P1 is a protein disulfide isomerase (PDI) inhibitor.

Mechanism of Action

Target of Action

PDI-IN-P1, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide or [4-[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate, is a cell-permeable human protein disulfide isomerase (PDI) inhibitor . PDI is the most abundant and essential enzyme in the endoplasmic reticulum (ER) and serves as the primary catalyst for protein folding .

Mode of Action

PDI-IN-P1 interacts with PDI, inhibiting its function. The inhibition of PDI results in apoptosis through sustained activation of UPR pathways . The compound has an IC50 of 1.7 μM, indicating its potent inhibitory activity .

Biochemical Pathways

The inhibition of PDI affects the protein folding process, which is crucial for the proper functioning of cells. The prolonged activation of UPR that leads to ER stress-induced apoptosis is activated via three primary pathways, including the IRE1/ASK1/JNK pathway, caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway .

Pharmacokinetics

It is also cell-permeable, which allows it to easily enter cells and exert its inhibitory effect .

Result of Action

The inhibition of PDI by PDI-IN-P1 leads to the disruption of protein folding, which can result in the induction of apoptosis in cancer cells. This makes PDI-IN-P1 a potential therapeutic agent for cancer treatment .

Biochemical Analysis

Biochemical Properties

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide plays a crucial role in biochemical reactions, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the endoplasmic reticulum (ER) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thrombin and antithrombin, using the ATIII–thrombin complex as a template to bind and maintain its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to support the survival, progression, and metastasis of several cancer types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind with high affinity to purified human and mouse PD-1 and PD-L1 proteins, acting as a competitive inhibitor of human PD-1/PD-L1 binding in vitro .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits oxidative refolding activity on reduced and denatured ribonuclease A .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways that mediate the formation, breakage, and rearrangement of disulfide bonds . It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that PDI family proteins, including this compound, are predominantly expressed in the ER .

Subcellular Localization

The subcellular localization of this compound is predominantly in the endoplasmic reticulum (ER) . This localization is crucial for its activity and function, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the ER .

Properties

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMDSOKRNOMQFX-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of incorporating azobenzene into polymers like those described in the first research paper?

A1: Incorporating azobenzene into polymers introduces photoresponsive properties. The azobenzene group undergoes trans-cis isomerization upon exposure to UV light []. This property can be harnessed for various applications, such as light-controlled drug delivery, photochromic materials, and optical data storage.

Q2: How does the molecular weight of a polymer, such as those synthesized in the second research paper, affect its potential for drug delivery?

A2: Molecular weight significantly influences the properties of polymers used in drug delivery. Higher molecular weight polymers tend to have longer circulation times in the body as they are less readily cleared by the kidneys. Additionally, molecular weight can impact drug loading capacity and release kinetics []. Researchers can fine-tune these parameters by controlling the polymerization process to optimize the polymer for specific drug delivery applications.

Q3: What analytical techniques are commonly used to characterize the synthesized polymers, and what information do they provide?

A3: Several analytical techniques are employed to characterize polymers, each providing crucial information about their structure and properties. Some of these techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and composition of the polymer, including the arrangement of monomers and the presence of any functional groups [, ].

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer, providing information about its size and uniformity [, ].

- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature [].

- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymer, such as its glass transition temperature and melting point [].

- Dynamic Light Scattering (DLS): Measures the hydrodynamic size and size distribution of polymers in solution [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

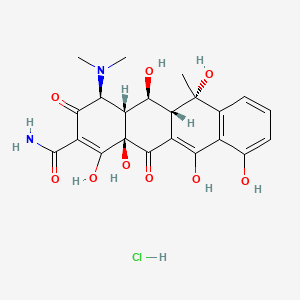

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

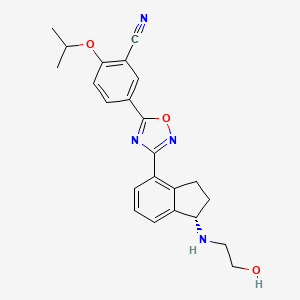

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

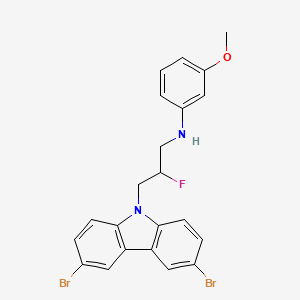

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)